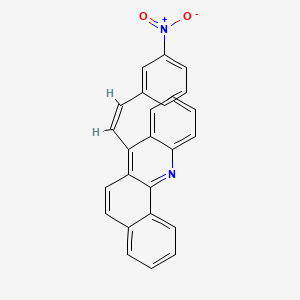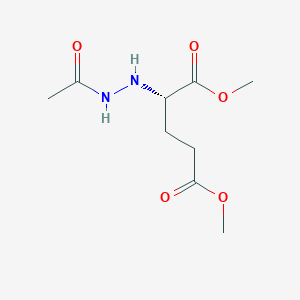
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, an ethenyl group, and a methoxymethyl group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane can be achieved through several synthetic routes. One common method involves the chlorination of 4-ethenyl-1-(methoxymethyl)cyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-ethenyl-1-(methoxymethyl)cyclohexane.
Oxidation: Formation of this compound-1,2-diol.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The ethenyl group can participate in addition reactions, while the methoxymethyl group can undergo cleavage under certain conditions. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(methoxymethyl)cyclohexane: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-4-ethenylcyclohexane:
2-Chloro-4-ethenyl-1-methylcyclohexane: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-4-ethenyl-1-(methoxymethyl)cyclohexane is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the chlorine atom, ethenyl group, and methoxymethyl group allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
62907-75-9 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-1-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C10H17ClO/c1-3-8-4-5-9(7-12-2)10(11)6-8/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
SLEHRNZHTROGAV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
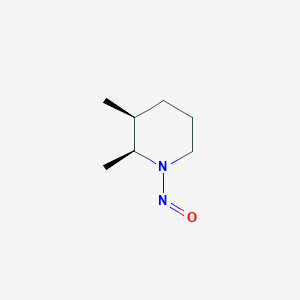
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
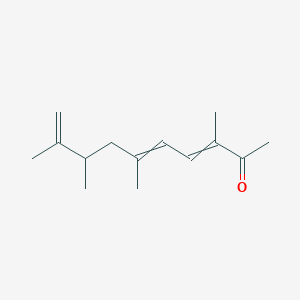
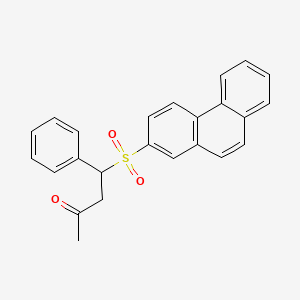
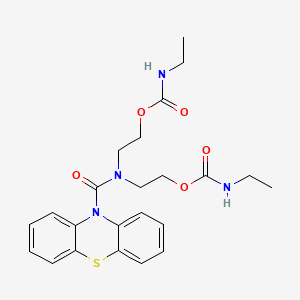
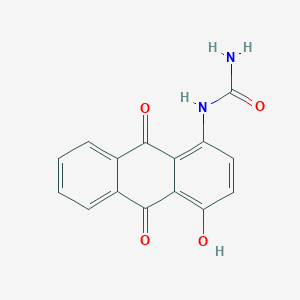
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
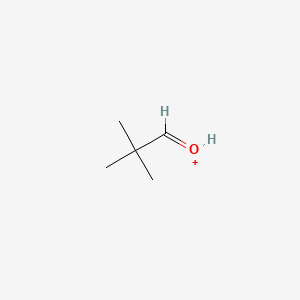
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

